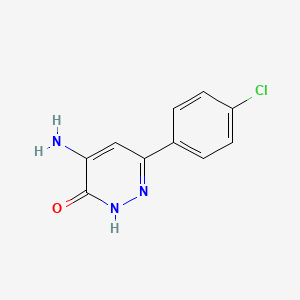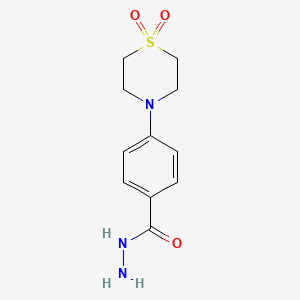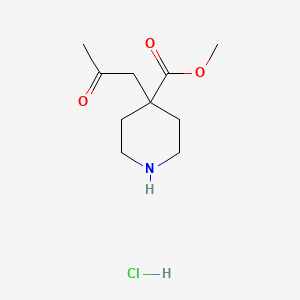![molecular formula C15H14ClNO5S B2434382 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 438031-84-6](/img/structure/B2434382.png)
2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 438031-84-6 . It has a molecular weight of 355.8 and its IUPAC name is 2-chloro-5-{[2-methoxy(methyl)anilino]sulfonyl}benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, methoxy, methyl, sulfamoyl, and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.8 . It is a powder at room temperature .Scientific Research Applications
Toxicity Assessment
A study by Gorokhova et al. (2020) evaluated the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. It was found that these compounds, upon subchronic oral intake, can lead to disorders in the body, predominantly affecting the hepatorenal system. This research is crucial for understanding the safe handling and potential risks associated with these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Antibacterial Activity
Rai et al. (2009) synthesized a series of novel compounds, including ones structurally similar to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and evaluated their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against several bacterial strains, indicating potential applications in antimicrobial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Hydrolysis Mechanism
Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis of compounds like 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. Their research provides insights into the chemical behavior and stability of such compounds, which is critical for their application in various chemical processes (Hemmamda, Calmon, & Calmon, 1994).
Hypoglycemic Activity
Brown and Foubister (1984) discussed the hypoglycemic properties of similar benzoic acid derivatives. This research is significant for understanding how these compounds can potentially interact with insulin-releasing receptor sites, indicating their relevance in diabetes research (Brown & Foubister, 1984).
Industrial Synthesis
Zhang et al. (2022) explored the large-scale industrial synthesis of a closely related compound, which is a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. This study highlights the industrial and pharmaceutical relevance of such benzoic acid derivatives (Zhang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
Similar compounds have been used in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as protodeboronation .
Biochemical Pathways
Similar compounds have been used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s solid form suggests that it could be administered orally or intravenously, and its distribution, metabolism, and excretion would depend on factors such as its chemical structure and the patient’s physiological condition.
Result of Action
Similar compounds have been used in organic synthesis, suggesting that they may have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-5-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBLJHPTUZXJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)

![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)


![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)
